molecular formula C13H24N2O2 B2558042 Tert-butyl 4-(aminomethyl)-2-azabicyclo[2.2.2]octane-2-carboxylate CAS No. 2168794-27-0

Tert-butyl 4-(aminomethyl)-2-azabicyclo[2.2.2]octane-2-carboxylate

Cat. No.: B2558042
CAS No.: 2168794-27-0
M. Wt: 240.347
InChI Key: BZMYCGMSOPRMNR-UHFFFAOYSA-N
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Description

Tert-butyl 4-(aminomethyl)-2-azabicyclo[2.2.2]octane-2-carboxylate is a bicyclic organic compound with a complex structure. It is known for its unique chemical properties and is used in various scientific research applications. The compound is characterized by its tert-butyl group, aminomethyl group, and azabicyclo[2.2.2]octane framework, which contribute to its reactivity and functionality in different chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 4-(aminomethyl)-2-azabicyclo[2.2.2]octane-2-carboxylate typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of tert-butyl 2,5-diazabicyclo[2.2.2]octane-2-carboxylate with formaldehyde and an amine source under controlled conditions . The reaction is usually carried out in the presence of a catalyst, such as a Lewis acid or base, to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. These methods often utilize optimized reaction conditions, including temperature, pressure, and catalyst concentration, to maximize yield and purity. The use of advanced purification techniques, such as chromatography and crystallization, ensures the final product meets the required specifications for various applications.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 4-(aminomethyl)-2-azabicyclo[2.2.2]octane-2-carboxylate undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the aminomethyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Various amines, alcohols, and thiols.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines or alcohols. Substitution reactions typically result in the formation of new derivatives with modified functional groups.

Scientific Research Applications

Tert-butyl 4-(aminomethyl)-2-azabicyclo[2.2.2]octane-2-carboxylate has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of tert-butyl 4-(aminomethyl)-2-azabicyclo[2.2.2]octane-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s aminomethyl group can form hydrogen bonds and electrostatic interactions with target molecules, influencing their activity and function. Additionally, the bicyclic structure provides rigidity and stability, enhancing its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tert-butyl 4-(aminomethyl)-2-azabicyclo[2.2.2]octane-2-carboxylate is unique due to its specific combination of functional groups and bicyclic framework. This uniqueness imparts distinct reactivity and functionality, making it valuable for specialized applications in research and industry.

Properties

IUPAC Name

tert-butyl 4-(aminomethyl)-2-azabicyclo[2.2.2]octane-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H24N2O2/c1-12(2,3)17-11(16)15-9-13(8-14)6-4-10(15)5-7-13/h10H,4-9,14H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZMYCGMSOPRMNR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC2(CCC1CC2)CN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H24N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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